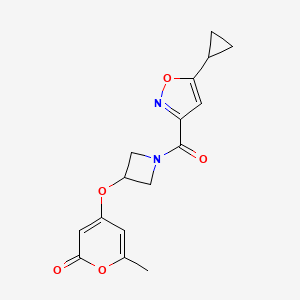

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

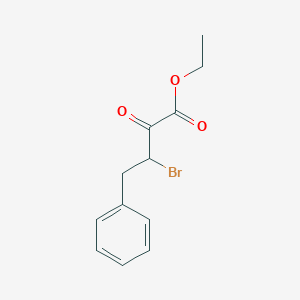

“2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” is a chemical compound with a molecular weight of 231.04 . It is a derivative of thiophene, a heterocyclic compound with unique electronic, optical, and redox properties .

Synthesis Analysis

The synthesis of thiophene derivatives has received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Nickel- and palladium-based protocols are the main focus of this account .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound is utilized in synthesizing new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These systems are prepared through reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, leading to methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates undergo tandem cyclization to yield the final heterocyclic compounds, which hold potential for various applications, including pharmaceuticals due to their unique structural properties (Yagodkina-Yakovenko et al., 2018).

Development of Antimicrobial Agents

Research has demonstrated the synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene derivatives, showcasing a new class of antimicrobial agents. These compounds have been evaluated for their capacity to reduce biofilm formation by marine bacteria, with promising results indicating their potential as effective antimicrobial substances (Benneche et al., 2011).

Photochromic Material Synthesis

The compound also serves as a precursor in the synthesis of photochromic materials. A notable application is the synthesis of a novel photochromic dithienylethene compound, which involves the reaction of 2-methylthiophene with various reagents, including bromine, to form intermediates that eventually lead to the photochromic compound. These materials are of interest for their reversible photo-switching properties, applicable in optical data storage and photoresponsive materials (Liu et al., 2008).

Advancements in Organic Electronics

In the realm of organic electronics, derivatives of this compound have been used to tune optical properties and enhance solid-state emission of poly(thiophene)s. Postfunctionalization of poly(thiophene)s with various substituents can significantly influence their photophysical and electronic properties, making them suitable for applications in organic electronics and optoelectronics (Li et al., 2002).

Synthesis of Bioactive Compounds

Furthermore, this compound is instrumental in synthesizing bioactive molecules, demonstrating its versatility beyond materials science. For instance, it has been used to synthesize a series of thiophene derivatives with potential therapeutic applications, highlighting the compound's utility in developing novel drugs and bioactive molecules (Rizwan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Bromomethyl)thiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” could be in these areas.

作用機序

Target of Action

Thiophene-based compounds are known to have a wide range of applications in medicinal chemistry and material science . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Thiophene derivatives are known to interact with their targets through various chemical reactions such as nitration, sulfonation, alkylation, acylation, and halogenation .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects and are used in the synthesis of various biologically active compounds .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEGBZMZCJMDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)